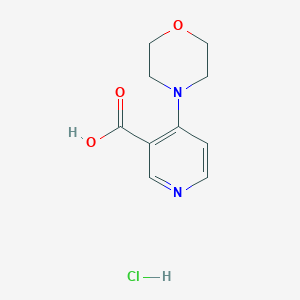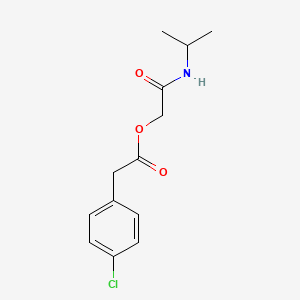
4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridine derivatives can generally be synthesized through methods such as Chichibabin synthesis, which involves the reaction of pyridine with sodium amide .Molecular Structure Analysis
The compound likely contains a pyridine ring attached to a morpholine ring. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom, while morpholine is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. They can act as bases, forming salts upon reaction with acids. They can also undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride (EN300-7537377), focusing on six unique applications:
Pharmaceutical Development
4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride is extensively used in pharmaceutical research for the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry. Researchers explore its potential as a lead compound for developing treatments for various diseases, including cancer, infectious diseases, and neurological disorders .
Catalysis in Organic Synthesis
This compound is also utilized as a catalyst in organic synthesis. Its ability to facilitate chemical reactions under mild conditions makes it an attractive choice for synthesizing complex organic molecules. It has been particularly effective in catalyzing multi-component reactions, which are crucial for the efficient synthesis of bioactive compounds .
Material Science
In material science, 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride is used to develop new materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is significant in the development of advanced materials for various industrial applications .
Biological Probes
The compound serves as a biological probe in biochemical research. Its ability to bind to specific proteins and enzymes makes it useful for studying biological pathways and mechanisms. Researchers use it to investigate the function of target proteins and to identify potential therapeutic targets .
Nanotechnology
In the field of nanotechnology, 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride is employed in the synthesis of nanoparticles. These nanoparticles can be used for drug delivery, imaging, and as catalysts in various chemical reactions. The compound’s role in stabilizing nanoparticles and enhancing their functionality is a key area of research .
Environmental Chemistry
The compound is also explored for its applications in environmental chemistry. It can be used in the development of sensors for detecting environmental pollutants. Additionally, its catalytic properties are harnessed for the degradation of harmful substances, contributing to environmental remediation efforts .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-10(14)8-7-11-2-1-9(8)12-3-5-15-6-4-12;/h1-2,7H,3-6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBMFGXKVMMPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride | |
CAS RN |
2408965-78-4 |
Source


|
| Record name | 4-(morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)

![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2505790.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)




![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)
![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)
![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)